7-Methoxyisoquinoline-3-carbonitrile
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Overview
Description
7-Methoxyisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the 7th position and a carbonitrile group at the 3rd position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-3-carbonitrile typically involves the reaction of 7-methoxyisoquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the compound can be synthesized on a larger scale using the same synthetic routes with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Methoxyisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .
Comparison with Similar Compounds
7-Methoxyisoquinoline: A closely related compound with similar structural features but without the carbonitrile group.
2-Chloro-7-methoxyquinoline-3-carbonitrile: Another similar compound with a chlorine atom at the 2nd position.
Uniqueness: 7-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
7-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-4-10(6-12)13-7-9(8)5-11/h2-5,7H,1H3 |
InChI Key |
COWIBOFFBLHVSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)C#N |
Origin of Product |
United States |
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